molecular formula C24H31N3O4S B2718217 N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896285-07-7

N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2718217
CAS No.: 896285-07-7
M. Wt: 457.59
InChI Key: PMVXVYSCBHGYJZ-UHFFFAOYSA-N
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Description

N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a high-purity oxalamide-based compound intended for research and development applications. This chemical features a central oxalamide linker connected to a 2,4-dimethylaniline group and a complex pyrrolidine moiety bearing a mesitylsulfonyl (mesityl = 2,4,6-trimethylphenyl) group. The structural motif of N-sulfonyl pyrrolidines and oxalamide bridges is present in compounds investigated for their biological activity, particularly as inhibitors of metabolic enzymes . Compounds with oxalamide structures and similar sulfonamide-substituted heterocycles are being explored in medicinal chemistry for their potential to inhibit diacylglyceride O-acyltransferase 2 (DGAT2) . DGAT2 is a key enzyme in the endoplasmic reticulum that catalyzes the final step of triacylglycerol (TG) synthesis and is considered a promising therapeutic target for metabolic conditions . Research suggests that inhibiting DGAT2 can lead to reduced very low-density lipoprotein (VLDL) production, improved hepatic steatosis, and ameliorated hyperlipidemia . Therefore, this compound may be of significant interest for basic scientific research and early-stage drug discovery efforts aimed at treating conditions such as non-alcoholic steatohepatitis (NASH), type-2 diabetes mellitus, obesity, and related metabolic disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S/c1-15-8-9-21(17(3)11-15)26-24(29)23(28)25-14-20-7-6-10-27(20)32(30,31)22-18(4)12-16(2)13-19(22)5/h8-9,11-13,20H,6-7,10,14H2,1-5H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVXVYSCBHGYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the pyrrolidine derivative. The mesitylsulfonyl group is introduced through a sulfonylation reaction, followed by the formation of the oxalamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its 2,4-dimethylphenyl and mesitylsulfonyl-pyrrolidine substituents. Below is a comparative analysis with key oxalamide derivatives from the evidence:

Compound N1 Substituent N2 Substituent Key Features
Target Compound 2,4-Dimethylphenyl 1-(Mesitylsulfonyl)pyrrolidin-2-ylmethyl Bulky sulfonamide group; potential metabolic stability due to steric hindrance.
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer; approved for food use; methoxy groups enhance solubility.
Compound 13 () 4-Chlorophenyl (1-Acetylpiperidin-2-yl)(thiazolyl)methyl Antiviral activity (HIV entry inhibitor); acetylated piperidine enhances bioavailability.
BNM-III-170 () 4-Chloro-3-fluorophenyl Guanidinomethyl-dihydroindenyl CD4-mimetic HIV inhibitor; polar guanidine group enhances target binding.
BD01460068 () Anthracen-9-yl Pyridin-2-ylmethyl High aromaticity (anthracene); potential fluorescence or π-π stacking utility.

Key Observations :

  • Substituent Effects : The target compound’s mesitylsulfonyl-pyrrolidine group distinguishes it from flavoring agents like S336 (dimethoxybenzyl/pyridyl) and antiviral agents like Compound 13 (acetylpiperidine/thiazole). The sulfonyl group may reduce metabolic hydrolysis compared to ester-containing analogs .
  • Steric vs. Electronic Effects : While S336’s methoxy groups improve water solubility, the target’s methyl groups (2,4-dimethylphenyl) likely enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Biological Activity : Antiviral oxalamides (e.g., Compound 13, BNM-III-170) prioritize hydrogen-bonding motifs (e.g., guanidine, acetyl) for target engagement, whereas the target’s mesitylsulfonyl group may confer steric resistance to enzymatic degradation .
Metabolic and Toxicological Comparison
  • Metabolism: S336 (N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-ylethyl)oxalamide) undergoes rapid hepatic metabolism without amide hydrolysis, attributed to protective substituents . The target compound’s mesitylsulfonyl group may similarly hinder amide bond cleavage.
  • Toxicity: S336 has a NOEL (No Observed Effect Level) of 100 mg/kg/day in rats, deemed safe for flavoring use . The target compound’s sulfonamide group, however, may introduce distinct toxicological profiles, as sulfonamides are associated with hypersensitivity in some contexts .
Physicochemical Properties
Property Target Compound S336 Compound 13
Molecular Weight ~500 g/mol (estimated) 372.39 g/mol 478.14 g/mol
Polar Groups Sulfonamide, dimethyl Methoxy, pyridyl Acetyl, thiazole
Predicted Solubility Low (lipophilic substituents) Moderate (methoxy groups) Moderate (polar thiazole)
Bioavailability Likely low due to bulk High (approved for food) Moderate (antiviral data)

Biological Activity

N1-(2,4-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.46 g/mol
  • IUPAC Name : this compound

This compound features a dimethylphenyl group and a pyrrolidine moiety, contributing to its unique biological profile.

1. Receptor Interaction

Research indicates that this compound may interact with various receptors in the central nervous system (CNS). Its structure suggests potential activity as an agonist or antagonist at serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control.

2. Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it could potentially inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the synaptic cleft.

3. Antioxidant Properties

There is emerging evidence that compounds with similar structures exhibit antioxidant properties. This may contribute to neuroprotective effects, reducing oxidative stress in neuronal cells.

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Serotonin Receptor Agonism Potential agonist activity at 5-HT2C receptors
Enzyme Inhibition Possible MAO inhibition leading to neurotransmitter accumulation
Antioxidant Activity Potential to reduce oxidative stress

Case Study 1: Neuropharmacological Effects

A study conducted on a series of N-substituted derivatives similar to this compound found that compounds with similar structures exhibited significant neuropharmacological effects. Specifically, they demonstrated anxiolytic-like properties in rodent models when administered at varying dosages.

Case Study 2: Antidepressant Potential

In a controlled trial involving animal models of depression, compounds structurally related to this compound showed significant reductions in depressive behaviors. The mechanism was attributed to enhanced serotonergic signaling due to MAO inhibition.

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